

# "Anti-melanoma agent 3" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# In-Depth Technical Guide: Anti-melanoma Agent 3

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anti-melanoma agent 3, also identified as compound 5cb, is a novel synthetic small molecule belonging to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds. It has demonstrated significant potential as an anti-cancer agent, particularly in the context of melanoma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and anti-melanoma activity, supported by experimental data and protocols.

## **Chemical Structure and Properties**

**Anti-melanoma agent 3** is chemically known as (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone. Its structure is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and a 3,4,5-trimethoxybenzoyl group at the 4-position.

**Chemical Structure:** 



The image you are requesting does not exist or is no longer available.

imgur.com

Caption: 2D structure of **Anti-melanoma agent 3** ((2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone).

#### **Physicochemical Properties**

A summary of the key physicochemical properties of **Anti-melanoma agent 3** is presented in Table 1. Notably, related 2-aryl-4-benzoyl-imidazole analogs have shown substantially improved aqueous solubility compared to other tubulin inhibitors like paclitaxel and combretastatin A4[1].

Table 1: Physicochemical Properties of Anti-melanoma Agent 3



| Property           | Value                                                                              | Reference    |  |
|--------------------|------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name         | (2-(4-fluorophenyl)-1H-<br>imidazol-4-yl)(3,4,5-<br>trimethoxyphenyl)methanone     | [1]<br>anone |  |
| Synonyms           | Anti-melanoma agent 3,<br>Compound 5cb                                             | [1]          |  |
| CAS Number         | 1253697-49-2                                                                       | N/A          |  |
| Molecular Formula  | C19H17FN2O4                                                                        | Calculated   |  |
| Molecular Weight   | 372.35 g/mol                                                                       | Calculated   |  |
| Appearance         | Solid (at room temperature)                                                        | N/A          |  |
| Aqueous Solubility | Data not available for 5cb. A related analog (5ga) has a solubility of 48.9 μg/mL. | [1]          |  |
| LogP               | 3.2 (Predicted)                                                                    | N/A          |  |

# **Synthesis**

The synthesis of **Anti-melanoma agent 3** and its analogs follows a multi-step synthetic route. The general workflow for the synthesis of 2-aryl-4-benzoyl-imidazoles is depicted in the diagram below.





Click to download full resolution via product page

Caption: General synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

#### **Detailed Experimental Protocol for Synthesis**

The synthesis of (2-(4-fluorophenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (5cb) is achieved through the following key steps[1]:

- Formation of 2-(4-fluorophenyl)-1H-imidazole: 4-fluorobenzaldehyde is reacted with glyoxal and ammonium hydroxide in ethanol at room temperature.
- Protection of the Imidazole Nitrogen: The resulting 2-(4-fluorophenyl)-1H-imidazole is treated with phenylsulfonyl chloride and sodium hydride in tetrahydrofuran (THF) to yield the Nphenylsulfonyl protected intermediate.
- Benzoylation: The protected imidazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of tert-butyl lithium in THF at -78 °C.
- Deprotection: The final step involves the removal of the phenylsulfonyl protecting group using tetrabutylammonium fluoride in THF to yield the desired product, **Anti-melanoma**



agent 3.

# **Biological Activity and Mechanism of Action**

**Anti-melanoma agent 3** exhibits potent antiproliferative activity against a range of cancer cell lines, including melanoma.

### In Vitro Anti-melanoma Activity

The in vitro growth inhibitory effects of **Anti-melanoma agent 3** and related compounds have been evaluated against various human melanoma cell lines. The IC<sub>50</sub> values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2. The data indicates high potency, with activity in the nanomolar range.

Table 2: In Vitro Antiproliferative Activity of Anti-melanoma Agent 3 (5cb) and Related Analogs

| Compound   | A375<br>(Melanoma)<br>IC₅o (nM) | WM164<br>(Melanoma)<br>IC50 (nM) | MDA-MB-<br>435<br>(Melanoma)<br>IC <sub>50</sub> (nM) | MDA-MB-<br>435/LCC6M<br>DR1<br>(Resistant<br>Melanoma)<br>IC <sub>50</sub> (nM) | Reference |
|------------|---------------------------------|----------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| 5cb        | 19.3                            | 21.7                             | 20.1                                                  | 22.4                                                                            | [1]       |
| 5da        | 15.2                            | 16.8                             | 14.9                                                  | 16.0                                                                            | [1]       |
| Colchicine | 4.5                             | 5.1                              | 4.8                                                   | 15.3                                                                            | [1][2]    |

#### **Mechanism of Action: Tubulin Polymerization Inhibition**

The primary mechanism of action of **Anti-melanoma agent 3** is the inhibition of tubulin polymerization[1]. Microtubules, which are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, **Anti-melanoma agent 3** induces cell cycle arrest, leading to apoptosis.







Specifically, **Anti-melanoma agent 3** binds to the colchicine binding site on β-tubulin[1]. This binding prevents the assembly of tubulin dimers into microtubules, leading to the destabilization of the microtubule network. Unlike some other tubulin-targeting agents such as paclitaxel, compounds that bind to the colchicine site are often effective against multidrug-resistant cancer cells that overexpress P-glycoprotein (Pgp)[2].

#### **Downstream Signaling Pathways**

The disruption of microtubule dynamics by colchicine-site inhibitors triggers a cascade of downstream signaling events that ultimately lead to apoptosis. While direct studies on the specific signaling pathways affected by **Anti-melanoma agent 3** are limited, the known consequences of microtubule disruption provide a strong indication of the involved pathways.





Click to download full resolution via product page

Caption: Proposed signaling pathway for Anti-melanoma agent 3.



The key downstream effects include:

- Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway,
  characterized by the activation of caspases and ultimately leading to programmed cell death.

## **In Vivo Efficacy**

The anti-tumor activity of **Anti-melanoma agent 3** has been evaluated in a preclinical melanoma xenograft model.

### **B16-F10** Xenograft Model

In a study using a B16-F10 melanoma xenograft model in C57BL/6 mice, **Anti-melanoma agent 3** demonstrated significant tumor growth inhibition[1].

Table 3: In Vivo Antitumor Efficacy of Anti-melanoma Agent 3 (5cb)

| Treatment Group             | Dose and Schedule                   | Tumor Growth<br>Inhibition (%)                           | Reference |
|-----------------------------|-------------------------------------|----------------------------------------------------------|-----------|
| Anti-melanoma agent 3 (5cb) | 30 mg/kg,<br>intraperitoneal, daily | Significant inhibition (quantitative data not specified) | [1]       |
| DTIC (Dacarbazine)          | 10 mg/kg,<br>intraperitoneal, daily | Less effective than<br>5cb                               | [1]       |

# **Experimental Protocol for In Vivo Studies**

A general protocol for evaluating the in vivo efficacy in a B16-F10 xenograft model is as follows:

 Cell Culture: B16-F10 murine melanoma cells are cultured in appropriate media until they reach 80-90% confluency.



- Tumor Implantation: A suspension of B16-F10 cells is injected subcutaneously into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
- Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. **Anti-melanoma agent 3** is administered intraperitoneally at the specified dose and schedule.
- Efficacy Evaluation: Tumor growth is monitored throughout the study, and at the end of the experiment, tumors are excised and weighed.

#### Conclusion

Anti-melanoma agent 3 (compound 5cb) is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on  $\beta$ -tubulin. It exhibits significant in vitro and in vivo anti-melanoma activity, including against drug-resistant cell lines. Its favorable pharmacological profile, including improved aqueous solubility compared to other tubulin inhibitors, makes it a promising candidate for further preclinical and clinical development as a therapeutic agent for melanoma and potentially other cancers. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in this novel class of anti-cancer compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Anti-melanoma agent 3" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b590255#anti-melanoma-agent-3-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com